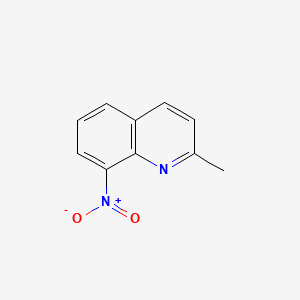

2-Methyl-8-nitroquinoline

説明

Role in Heterocyclic Chemistry

Quinoline (B57606), with the chemical formula C₉H₇N, is a fundamental nitrogen-containing heterocycle that serves as a cornerstone in the study of heterocyclic chemistry. frontiersin.org As an analogue of naphthalene (B1677914) with one CH group replaced by a nitrogen atom, it is also referred to as 1-azanaphthalene. nih.gov This structure is found in numerous natural products, most notably in the cinchona alkaloids like quinine (B1679958). researchgate.net The presence of the nitrogen atom imparts basicity to the molecule and provides a site for various chemical modifications. The fusion of the electron-rich benzene (B151609) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic landscape, influencing its reactivity and making it a versatile building block for more complex heterocyclic systems. benthamdirect.comnih.gov

Relevance in Organic Synthesis

The quinoline nucleus is not only a target of synthesis itself but also a versatile tool in the construction of diverse molecular frameworks. researchgate.netnih.gov A multitude of classical named reactions have been developed for its synthesis, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, demonstrating its historical and ongoing importance. nih.govfrontiersin.orgiipseries.org These methods allow for the creation of a wide array of substituted quinolines from simple starting materials like anilines. nih.gov

Furthermore, the quinoline scaffold is readily functionalized. frontiersin.org Its structure allows for electrophilic substitution reactions, typically on the benzene ring, and nucleophilic substitutions on the pyridine ring. frontiersin.org This adaptability enables chemists to introduce a variety of functional groups at specific positions, tailoring the molecule's properties for applications ranging from materials science to the development of complex ligands for catalysis. researchgate.netrsc.org Modern synthetic strategies, including multicomponent reactions and transition-metal-catalyzed C-H functionalization, have further expanded the synthetic chemist's toolkit for creating novel quinoline derivatives efficiently and with high atom economy. researchgate.netrsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-6-8-3-2-4-9(12(13)14)10(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPGVDHXHDPYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236815 | |

| Record name | Quinaldine, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-07-2 | |

| Record name | 2-Methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINALDINE, 8-NITRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-8-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRV949AUQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An Overview of 2 Methyl 8 Nitroquinoline in Advanced Chemical Research

2-Methyl-8-nitroquinoline is a specific derivative of the quinoline (B57606) family that holds significance primarily as a chemical intermediate in organic synthesis. ontosight.aigoogle.com Its structure, featuring a methyl group at the 2-position and a nitro group at the 8-position, dictates its reactivity and utility in research contexts.

The synthesis of this compound itself presents a challenge that has been a subject of study. The direct nitration of 2-methylquinoline (B7769805) typically yields a mixture of isomers, primarily 2-methyl-5-nitroquinoline (B1594748) and the desired this compound, making separation and purification difficult. google.com This has spurred research into alternative and more selective synthetic routes.

The primary research application of this compound is as a precursor to 8-amino-2-methylquinoline (also known as 8-aminoquinaldine). google.compatsnap.com The nitro group at the 8-position can be readily reduced to an amino group, a transformation of great synthetic value. 8-amino-2-methylquinoline is an important intermediate, particularly in the production of dyes and in the synthesis of more complex molecules. google.com The presence of both the amino group and the heterocyclic nitrogen atom in 8-amino-2-methylquinoline makes it an excellent bidentate ligand for forming complexes with metal ions.

Recent computational studies have also explored the molecular structure and properties of this compound using methods like density functional theory (DFT). researchgate.net These investigations analyze its vibrational frequencies, geometrical parameters, and electronic properties, such as the HOMO-LUMO energy gap, to provide a deeper understanding of its fundamental chemical nature. researchgate.net

Below are tables detailing the physicochemical properties and a representative synthesis of a related compound, illustrating the reaction conditions common in quinoline chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 881-07-2 bldpharm.com |

| Molecular Formula | C₁₀H₈N₂O₂ ontosight.ai |

| Molecular Weight | 188.18 g/mol ontosight.ai |

| Appearance | Solid |

| Melting Point | Data not consistently available |

Note: Data for some physical properties can vary between sources.

Table 2: Example Synthesis of a Substituted Nitroquinoline (2-methyl-6-nitroquinoline)

| Reactants | Reagents/Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-nitroaniline, crotonaldehyde (B89634) | Concentrated HCl | Reflux at 105 °C, 1 hour | 47% (uncatalyzed) nih.gov |

This table illustrates the synthesis of an isomeric compound, 2-methyl-6-nitroquinoline, via a Doebner-Miller type reaction, highlighting the impact of catalysis on reaction efficiency. nih.gov

Research Trajectories and Future Directions

Strategic Approaches to this compound Synthesis

The preparation of this compound can be approached through direct nitration of 2-methylquinoline or via multi-step pathways involving the synthesis and subsequent modification of precursors. Each strategy presents distinct advantages and challenges.

Nitration of 2-Methylquinoline and Isomer Separation Challenges

The direct nitration of 2-methylquinoline (also known as quinaldine) typically involves treatment with a mixture of nitric acid and sulfuric acid. However, this electrophilic substitution reaction yields a mixture of isomers, primarily 2-methyl-5-nitroquinoline (B1594748) and the desired this compound. patsnap.comgoogle.com The separation of these isomers is notoriously difficult due to their similar physical properties, which complicates the purification of the 8-nitro isomer. patsnap.comgoogle.com This difficulty makes the direct nitration route less favorable for obtaining pure this compound and has prompted the development of alternative synthetic pathways that offer greater regiochemical control. patsnap.comgoogle.com

Synthetic Pathways to Precursors (e.g., 2-Methyl-8-aminoquinoline)

To bypass the challenges of isomer separation, indirect routes focusing on the synthesis of precursors like 2-methyl-8-aminoquinoline are often employed. This precursor can then be converted to the target nitroquinoline.

A novel process for preparing 2-methyl-8-aminoquinoline begins with o-nitrophenol. patsnap.comgoogle.com This multi-step synthesis involves:

Amination: The synthesized 2-methyl-8-hydroxyquinoline is then subjected to amination at high temperature and pressure in the presence of ammonia (B1221849) and a catalyst system, such as ammonium (B1175870) chloride and cobalt chloride, to yield 2-methyl-8-aminoquinoline. patsnap.comgoogle.com

This method avoids the problematic nitration step and subsequent isomer separation. patsnap.com

Table 1: Synthesis of 2-Methyl-8-aminoquinoline via o-Nitrophenol

| Step | Reactants | Key Reagents/Catalysts | Product | Reported Yield |

|---|---|---|---|---|

| 1. Cyclization | o-Aminophenol, Crotonaldehyde (B89634), o-Nitrophenol | HCl | 2-Methyl-8-hydroxyquinoline | ≥85% patsnap.com |

| 2. Amination | 2-Methyl-8-hydroxyquinoline, Ammonia | Ammonium chloride, Cobalt chloride | 2-Methyl-8-aminoquinoline | ≥70% patsnap.comgoogle.com |

Another strategic pathway to 2-methyl-8-aminoquinoline starts from o-bromoaniline. google.comgoogle.com

Cyclization: o-Bromoaniline undergoes a ring-closure reaction with crotonaldehyde in the presence of an oxidizing agent (like 2-nitrobromobenzene or ceric ammonium nitrate) to form 2-methyl-8-bromoquinoline. google.com The yield for this step is reported to be around 50-61%. google.comgoogle.com

Amination: The resulting 2-methyl-8-bromoquinoline is then converted to 2-methyl-8-aminoquinoline through an amination reaction. This is typically achieved using a catalyst such as copper acetylacetonate (B107027) in the presence of a strong base like cesium carbonate. google.com

This route provides a clear pathway to the 8-substituted quinoline, again circumventing the direct nitration issues.

Table 2: Synthesis of 2-Methyl-8-aminoquinoline via o-Bromoaniline

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1. Cyclization | o-Bromoaniline, Crotonaldehyde | 2-Nitrobromobenzene (oxidant) | 2-Methyl-8-bromoquinoline | 52-61% google.com |

| 2. Amination | 2-Methyl-8-bromoquinoline | Copper acetylacetonate, Cesium carbonate | 2-Methyl-8-aminoquinoline | 70.6% google.com |

Synthesis of Related Nitroquinolines (e.g., 7-Methyl-8-nitroquinoline)

The synthesis of the related isomer, 7-methyl-8-nitroquinoline (B1293703), offers insight into the regioselectivity of nitration on substituted quinolines. This compound can be prepared in a two-step process starting from m-toluidine (B57737). brieflands.comsemanticscholar.org

Skraup Synthesis: A Skraup reaction involving m-toluidine, glycerol (B35011), sulfuric acid, and an oxidizing agent (m-nitrobenzenesulfonate) produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline, typically in a 2:1 ratio. brieflands.comsemanticscholar.org

Selective Nitration: The mixture of methylquinoline isomers is then nitrated with fuming nitric acid and concentrated sulfuric acid at low temperatures (-5°C). brieflands.comsemanticscholar.org This step selectively yields 7-methyl-8-nitroquinoline as the main product in excellent yield, as the 5-methyl isomer does not appear to react under these conditions to form an easily isolable nitro derivative. brieflands.comsemanticscholar.org

This selective nitration highlights how the position of the methyl group directs the incoming nitro group to the C-8 position.

Derivatization Strategies for this compound

The primary derivatization of this compound involves the reduction of the nitro group. This transformation is a key step in synthesizing various functionalized quinolines. The most common derivatization is the reduction to 2-methyl-8-aminoquinoline. google.com This reduction can be accomplished through catalytic hydrogenation, providing a direct route from the nitro compound to the valuable amino intermediate, which serves as a building block for more complex molecules. google.com

Functionalization at the Nitro Group

The nitro group of this compound is a versatile functional handle, enabling a variety of transformations that are crucial for the synthesis of diverse derivatives. The electron-withdrawing nature of the nitro group activates the quinoline ring system, facilitating reactions such as reduction to the corresponding amine and, in some cases, nucleophilic substitution. These transformations are foundational for creating compounds with potential applications in medicinal chemistry and materials science. brieflands.com

The conversion of the nitro group to an amino group is one of the most significant transformations in organic chemistry, yielding anilines and their heterocyclic analogues which are vital chemical feedstocks and pharmaceutical building blocks. acs.org The resulting 8-amino-2-methylquinoline is a key intermediate for further synthetic elaborations. A range of methodologies, from classical catalytic hydrogenation to modern biocatalytic approaches, can be employed for this purpose.

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is often the preferred catalyst for the reduction of aromatic nitro compounds due to its high efficiency. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The hydrogenation of the nitro group on quinoline systems using Pd/C is a well-established procedure to produce the corresponding aminoquinoline. nih.gov For the conversion of this compound, this method would be expected to cleanly yield 8-amino-2-methylquinoline. In a broader context, nitrogen-doped carbon-supported palladium (Pd/CN) catalysts have been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, demonstrating the utility of palladium catalysts in modifying the quinoline core. rsc.org

Raney Nickel (Raney Ni): An alternative to palladium-based catalysts, Raney Nickel is also effective for the hydrogenation of nitro groups. commonorganicchemistry.comyoutube.com It is particularly useful for substrates where the dehalogenation of aromatic halides is a concern, a feature that provides broader applicability for various substituted quinoline derivatives. commonorganicchemistry.com The use of Raney Nickel catalysts containing a high iron content (10-30% by weight) has been shown to enhance catalytic activity and improve yields by reducing the formation of by-products during the reduction of aromatic nitro compounds. google.com

| Catalyst | Typical Conditions | Substrate Scope | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas, Ethanol/Ethyl Acetate solvent, Room temperature | Aromatic and aliphatic nitro groups commonorganicchemistry.com | High efficiency, common method of choice. commonorganicchemistry.com |

| Raney Nickel | H₂ gas, various solvents (e.g., isopropanol/water) google.com | Aromatic and aliphatic nitro groups commonorganicchemistry.com | Avoids dehalogenation of aryl halides, cost-effective. commonorganicchemistry.commdpi.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents | Alkenes, nitro groups, and other functional groups youtube.com | Highly active catalyst, often used as Adams' catalyst. |

Chemical reduction using metals is a classical and reliable alternative to catalytic hydrogenation, often offering greater functional group tolerance.

Stannous Chloride (SnCl₂): The reduction of nitroarenes using tin(II) chloride is a mild and effective method that is compatible with many other reducible functional groups. commonorganicchemistry.com This method has been successfully applied to various nitroquinoline derivatives, affording the corresponding aminoquinolines in high yields. nih.gov The reaction is typically carried out in ethanol, offering a simple and fast transformation with yields reported up to 86% for certain nitroquinolines. nih.gov While this is an older methodology, its selectivity often made it preferable to catalytic hydrogenation before the development of more advanced catalysts. acsgcipr.org

Indium (In): Indium metal has emerged as a useful reagent for the reduction of nitroarenes, particularly due to its ability to function in aqueous media, aligning with the principles of green chemistry. researchgate.netunifi.it Indium-catalyzed hydrosilylation, using an indium complex with a hydrosilane, can effectively reduce nitroarenes to their corresponding amines. rsc.org This method demonstrates good functional group tolerance. rsc.org Although specific application to this compound is not detailed, the general success with a variety of functionalized nitroarenes suggests its applicability. researchgate.netrsc.org

Copper Oxide (CuO): Biogenically synthesized copper oxide (CuO) nanoparticles have been demonstrated as an efficient catalyst for the reduction of aromatic nitro compounds to their corresponding amines. rsc.orgrsc.org These reactions are performed in water with a high conversion yield (74–96%) and tolerate functional groups such as chloro, bromo, and methoxy (B1213986). rsc.orgrsc.org The catalyst can also be recycled multiple times, making it a sustainable option. rsc.org A proposed mechanism involves the oxidative addition of the metal to the nitro compound, followed by retrocycloaddition to form a nitroso derivative and a molecule of CuO. bas.bg

| Metal Reagent/Catalyst | Typical Conditions | Yield | Key Features |

| Stannous Chloride (SnCl₂) * | Ethanol, mild conditions nih.gov | Up to 86% nih.gov | Tolerates various functional groups, simple and fast. commonorganicchemistry.comnih.gov |

| Indium (In) | Phenylsilane, NaI, 5 mol% Indium complex rsc.org | Good rsc.org | Effective for various functionalized nitroarenes. rsc.org |

| Copper Oxide (CuO) NPs | Water, NaBH₄ rsc.orgrsc.org | 74-96% rsc.orgrsc.org | Green solvent (water), catalyst is recyclable. rsc.org |

*Data specific to various nitroquinoline derivatives. nih.gov

Biocatalysis represents a modern frontier in chemical synthesis, offering highly selective and environmentally benign reaction pathways.

Aldehyde Oxidase (AO): Aldehyde oxidase, a significant drug-metabolizing enzyme, is also reported to catalyze the reductive metabolism of nitro-compounds. nih.gov While primarily studied in the context of pharmacokinetics, this enzymatic activity underscores the biological potential for the reduction of the nitro group in molecules like this compound. These reductive transformations by AO can sometimes lead to the formation of reactive metabolites. nih.gov

The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic attack. This property enables unique synthetic transformations.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroarenes. sioc-journal.cnorganic-chemistry.org The reaction involves the addition of a nucleophile (a carbanion bearing a leaving group at the nucleophilic center) to the aromatic ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.org

For nitroquinolines, the position of the VNS attack is directed by the nitro group. In the case of 8-nitroquinoline (B147351), studies have shown that amination via VNS occurs at the C-5 position, which is para to the nitro group. cdnsciencepub.com However, for this compound, the presence of the methyl group at the C-2 position introduces a potential competing reaction. The acidic protons of the C-2 methyl group can be attacked by the strong base used in VNS reactions, which can complicate the desired N-CAryl bond formation. nih.gov Therefore, while VNS presents a viable route for introducing substituents onto the quinoline ring of this compound, careful optimization of reaction conditions would be necessary to favor the desired substitution at the C-5 or C-7 positions over side reactions involving the methyl group. nih.govcdnsciencepub.com

Nucleophilic Displacement Reactions Involving the Nitro Group

Cine-substitution Reactions

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile occupies a position adjacent to the one vacated by the leaving group. This process often proceeds through a highly reactive aryne intermediate, such as a benzyne (B1209423) or hetaryne. rsc.orgyoutube.com In the context of nitroaromatic compounds, a notable example of cine-substitution is the von Richter reaction, where a nitro group is displaced by a cyanide ion, and the resulting carboxyl group is introduced ortho to the original position of the nitro group. arkat-usa.orgnih.gov

While specific examples of cine-substitution on this compound are not extensively documented, the reactivity of related nitroquinolines provides insight into potential transformations. For instance, the reaction of 6-nitroquinoline (B147349) with potassium cyanide in the presence of various nitroalkanes leads to complex cyclization products, demonstrating the propensity of the nitroquinoline system to undergo nucleophilic attack and subsequent transformations. rsc.org These reactions often involve initial nucleophilic addition to the electron-deficient ring, followed by rearrangement or elimination. The formation of a hetaryne intermediate from a halo-nitroquinoline precursor under the influence of a strong base is a plausible pathway to achieve cine-substitution. The directing effect of the substituents on the stability of the intermediate would then determine the regioselectivity of the nucleophilic addition. youtube.com

Reactions with Organometallic Reagents (e.g., Grignard)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful carbon-based nucleophiles used for the formation of carbon-carbon bonds. libretexts.orgyoutube.com Their reaction with nitroaromatic compounds can be complex due to the multiple electrophilic sites and the potential for single-electron transfer (SET) processes. The acidic protons of the methyl group in 2-methylquinolines can also react with these strong bases, leading to deprotonation as a competing reaction pathway. nih.govorganic-chemistry.orgmasterorganicchemistry.com

The addition of Grignard reagents to nitroarenes can occur via conjugate addition, leading to the formation of nitronate intermediates which can be further transformed. acs.org For instance, the reaction of nitriles with Grignard reagents typically yields ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com While direct addition to the nitroquinoline ring system of this compound by organometallic reagents is a potential functionalization pathway, the presence of the nitro group can also facilitate other reactions. For example, aldehyde oxidase, a cytosolic enzyme, can catalyze both the oxidation and reduction of 5-nitroquinoline, highlighting the dual reactivity of the nitroquinoline core. nih.gov

The general reactivity of Grignard reagents with carbonyl compounds, such as aldehydes and ketones, to form alcohols is a well-established transformation. organic-chemistry.orgyoutube.com This reactivity can be extended to the synthesis of quinoline derivatives by reacting organometallic reagents with quinoline-based electrophiles. However, care must be taken to avoid side reactions, especially when acidic protons are present in the substrate. libretexts.orgmasterorganicchemistry.com

Functionalization at the Methyl Group (C2 Position)

The methyl group at the C2 position of the quinoline ring is a versatile handle for a variety of synthetic transformations. Its C(sp³)–H bonds can be activated and functionalized through several modern synthetic strategies. nih.govrsc.org

C(sp³)–H Functionalization Strategies

Direct C(sp³)–H functionalization is a highly atom-economical and efficient approach to introduce complexity into organic molecules, avoiding the need for pre-functionalized starting materials. nih.govrsc.org For 2-methylquinolines, the proximity of the nitrogen atom in the quinoline ring can facilitate these transformations.

Oxidative Transformations (e.g., to Aldehyde)

The oxidation of the C2-methyl group to an aldehyde provides a valuable intermediate, quinoline-2-carboxaldehyde, which can be further elaborated into a wide range of derivatives. nih.govresearchgate.net A metal-free approach for this transformation involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). This method has been shown to be effective for a variety of substituted 2-methylquinolines. acs.org The reaction likely proceeds through the formation of a key intermediate that is then oxidized to the aldehyde. nih.gov Another approach utilizes KOtBu and molecular oxygen for the oxidative dimerization of 2-methylquinolines, which proceeds via the in-situ formation of the corresponding aldehyde. nih.gov The oxidation of aldehydes to carboxylic acids can be achieved using various reagents, including quinolinium dichromate. researchgate.net

| Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|

| I2, DMSO, heat | Quinoline-2-carboxaldehyde | Metal-free, effective for various substituted 2-methylquinolines. | acs.org |

| KOtBu, O2 | 2-Alkenyl bisquinolines (via aldehyde intermediate) | Metal-free, proceeds through oxidative dimerization. | nih.gov |

Metal-Catalyzed Alkylation and Arylation (e.g., Rh(III), Pd)

Transition metal catalysis provides a powerful toolkit for the C(sp³)–H alkylation and arylation of 2-methylquinolines. Rhodium and palladium catalysts have been particularly effective in this regard. nih.govnih.govnih.gov

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, can catalyze the C(sp³)–H bond activation of 8-methylquinolines for subsequent heteroarylation with o-ethynylanilines, leading to the formation of 8-(indol-3-yl)methyl-quinolines. rsc.org Rhodium complexes can also promote the selective C-H activation at different positions of the quinoline ring, depending on the substitution pattern. nih.govacs.orgnih.govcsic.esacs.org For instance, the reaction of 2-methylquinoline with a rhodium(I) complex leads to the activation of the C-H bond at the 4-position of the quinoline ring. acs.org

Palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines has been achieved using aziridines as the alkylating agents, providing access to functionalized γ-quinolinylpropylamines. nih.govresearchgate.net Palladium catalysts have also been employed for the alkylation of C(sp³)–H bonds with organoboron reagents like methylboroxine (B14396386) and alkylboronic acids. nih.gov Furthermore, palladium-catalyzed asymmetric allylic alkylation of related isoquinolinedione derivatives has been developed to create quaternary carbon stereocenters. rsc.org Cobalt catalysts have also shown promise in the highly stereoselective and regioselective alkenylation of 8-methylquinoline (B175542) with alkynes. acs.org

| Catalyst System | Reactant | Product Type | Reference |

|---|---|---|---|

| CpRh(III) | o-Ethynylanilines | 8-(Indol-3-yl)methyl-quinolines | rsc.org |

| Palladium | Aziridines | γ-Quinolinylpropylamines | nih.govresearchgate.net |

| Palladium | Alkylboronic acids | Alkylated quinolines | nih.gov |

| CpCo(III) | Alkynes | Alkenylated 8-methylquinolines | acs.org |

Metal-Free Approaches

The development of metal-free C–H functionalization methods is of great interest due to their potential for reduced cost and environmental impact. rsc.orgnih.gov Several metal-free strategies have been reported for the functionalization of the methyl group of 2-methylquinolines. rsc.orgnih.govresearchgate.netresearchgate.net

One such approach involves an acetic acid-promoted C(sp³)–H functionalization of 2-methylquinoline with enaminoesters and elemental sulfur to synthesize 3,4,5-trisubstituted isothiazoles. researchgate.net Another metal-free method utilizes iodine catalysis for the functionalization of C(sp³)–H bonds in a tandem cyclization strategy to produce quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.govacs.org Furthermore, organocatalytic alkylation of 2-methyl-N-heteroaromatics with alcohols has been achieved, offering a green route to functionalized N-heteroaromatics. researchgate.net A metal-free alkyl radical-induced addition/cyclization of acrylamide (B121943) has also been developed for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org

| Promoter/Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Acetic acid | Enaminoesters, Sulfur | 5-(Quinolin-2-yl)isothiazoles | researchgate.net |

| Iodine | 2-Styrylanilines | Functionalized quinolines | nih.govacs.org |

| Organocatalyst | Alcohols | Alkylated N-heteroaromatics | researchgate.net |

Side-Chain Modification Techniques

The methyl group at the C2 position of the quinoline ring, known as a quinaldine (B1664567) moiety, is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to a variety of chemical transformations. This reactivity allows for the functionalization and extension of the side-chain, providing a pathway to diverse derivatives.

A prominent side-chain modification is the oxidation of the methyl group. This can be achieved through various methods to yield the corresponding aldehyde, quinoline-2-carbaldehyde. This aldehyde serves as a versatile intermediate for further synthetic elaborations acs.org.

Another significant modification involves the condensation of the active methyl group with aldehydes, a reaction that leverages the acidity of the methyl protons. This approach is particularly effective for synthesizing styryl quinoline derivatives.

Reactions Involving the Quinoline Ring System

The synthesis of 2-styryl-8-nitroquinolines can be effectively achieved through the direct condensation of this compound with various aromatic aldehydes. A common method involves reacting the starting materials in acetic anhydride (B1165640) acs.org. This reaction proceeds via the activation of the C2-methyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to form the styryl double bond. This process extends the π-conjugation of the quinoline system, leading to compounds with potentially altered electronic and photophysical properties acs.org.

In a study, several 2-styryl-8-nitroquinoline derivatives were synthesized by reacting this compound with substituted benzaldehydes. The initial condensation in acetic anhydride yielded acetylated intermediates, which were subsequently hydrolyzed using potassium carbonate to afford the final styryl quinoline products acs.org. Other catalysts, such as indium trichloride, have also been employed for similar condensation reactions to produce distyrylquinolines iucr.orgresearchgate.net.

Table 1: Examples of 2-Styryl-8-nitroquinoline Synthesis The following table is interactive. Click on the headers to sort the data.

| Starting Aldehyde | Reagents | Product | Reference |

|---|

Tandem, or cascade, reactions offer an efficient approach to constructing complex molecular architectures in a single pot by combining multiple bond-forming events. While specific tandem cyclization strategies starting directly from this compound are not widely reported, related methodologies involving its key functional groups highlight potential pathways.

One such strategy involves the functionalization of C(sp³)–H bonds coupled with cyclization. A metal-free approach has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, proceeding through the activation of the methyl group and subsequent C-C and C-N bond formations in a tandem sequence acs.org.

Another powerful approach is the reductive cyclization of nitroarenes. For instance, a tandem reaction for synthesizing 1,2,3,4-tetrahydroquinolines (THQs) has been demonstrated starting from 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) rsc.org. This process involves a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. A similar strategy could theoretically be applied to a derivative of this compound where the nitro group is reduced to an amine, which then participates in a cyclization with a functionalized side chain. Furthermore, intramolecular redox cyclization reactions involving a nitro group, such as the synthesis of cinnolines from 2-nitrobenzyl alcohol, demonstrate the utility of the nitro moiety as a precursor in building new heterocyclic rings researchgate.net.

Application of Established Quinoline Synthesis Methods for this compound Analogues

The fundamental quinoline structure can be built using several classic named reactions, which can be adapted to produce a wide array of substituted analogues, including those related to this compound.

The Skraup synthesis is a cornerstone method for quinoline preparation, classically involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent wikipedia.org. By selecting appropriately substituted anilines and α,β-unsaturated carbonyl precursors, various quinoline analogues can be produced.

For example, the synthesis of 7-methyl-8-nitroquinoline, an isomer of this compound, was achieved in a two-step process. First, a Skraup reaction using m-toluidine and glycerol produced a mixture of 7-methylquinoline and 5-methylquinoline. This mixture was then subjected to nitration with nitric and sulfuric acid, which selectively yielded 7-methyl-8-nitroquinoline as the major product with high efficiency brieflands.com. Similarly, starting with o-nitroaniline and crotonaldehyde (in place of glycerol generating acrolein in situ) is a viable route to this compound researchgate.netgoogle.com. The use of different substituted anilines allows for regiochemical control over the final product.

Table 2: Skraup Synthesis Variants for Nitroquinoline Analogues The following table is interactive. Click on the headers to sort the data.

| Aniline Precursor | Carbonyl Source | Key Reagents | Product | Reference |

|---|---|---|---|---|

| m-Toluidine | Glycerol | H₂SO₄, Oxidizing Agent | 7-Methylquinoline | brieflands.com |

| 7-Methylquinoline | - | HNO₃, H₂SO₄ | 7-Methyl-8-nitroquinoline | brieflands.com |

| o-Nitroaniline | Glycerol | H₂SO₄, Oxidizing Agent | 8-Nitroquinoline | researchgate.net |

| o-Aminophenol | Acrolein | o-Nitrophenol (oxidant), Acetic Acid, HCl | 8-Hydroxyquinoline (B1678124) | researchgate.net |

The Friedländer synthesis is another versatile method for constructing quinoline rings, typically involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group researchgate.net.

A significant advancement is the development of a domino nitro reduction-Friedländer heterocyclization. This one-pot procedure starts with a 2-nitrobenzaldehyde, which is reduced in situ to the corresponding 2-aminobenzaldehyde (B1207257) using iron in acetic acid. This intermediate immediately undergoes a Friedländer condensation with an active methylene (B1212753) compound present in the reaction mixture nih.gov. This strategy is highly effective for creating polysubstituted quinolines and avoids the need to handle often unstable 2-aminobenzaldehyde derivatives. To synthesize this compound via this route, one could employ 2-amino-3-nitrobenzaldehyde (B1282706) and react it with acetone. The domino approach using a precursor like 2,3-dinitrobenzaldehyde (B8618787) could also be envisioned nih.gov. Modern variations of the Friedländer synthesis also employ various catalysts, such as ruthenium complexes, to improve efficiency and yield sioc-journal.cn.

Table 3: Representative Friedländer Condensation Scheme The following table is interactive. Click on the headers to sort the data.

| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehydes (general) | Active Methylene Compounds | Fe/AcOH (in situ reduction) | 3-Substituted Quinolines | nih.gov |

| 2-Aminobenzyl alcohol | Acetophenone | Ruthenium(III) complex | 2-Phenylquinoline | sioc-journal.cn |

| (2-Aminophenyl)chalcones | Acetone | Base or Acid | 2-Methyl-4-styrylquinolines | iucr.org |

Quantum Chemical Approaches

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for the detailed analysis of quinoline derivatives. These methods allow for the accurate prediction of molecular properties, guiding the interpretation of experimental spectroscopic data.

At the core of theoretical investigations into this compound is the optimization of its molecular structure using DFT. This process computationally determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional geometry. A study specifically on this compound (2M8NQ) utilized DFT calculations with the B3LYP functional combined with the 6-311++G(d,p) basis set to achieve this structural optimization. researchgate.net Such calculations are fundamental, as the accuracy of all subsequently predicted properties depends on the precision of the optimized geometry.

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. For this compound, the 6-311++G(d,p) basis set has been employed. researchgate.net This is a Pople-style, split-valence triple-zeta basis set that offers a high degree of flexibility and accuracy.

6-311G : Indicates that core atomic orbitals are described by six primitive Gaussian functions, while valence orbitals are split into three parts, described by three, one, and one Gaussian function, respectively. This allows for a more accurate representation of the electron distribution.

++G : These diffuse functions are added to both heavy atoms and hydrogen atoms. They are essential for accurately describing systems with delocalized electrons or anions, providing a better description of the electron density far from the atomic nuclei.

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They account for the non-spherical distortion of atomic orbitals that occurs upon bond formation, leading to a more realistic depiction of chemical bonds.

The combination of the B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, and a robust basis set like 6-311++G(d,p) is well-established for providing reliable geometric and electronic properties for organic molecules. nih.govnih.gov

Following DFT optimization, a detailed set of geometric parameters, including bond lengths and bond angles, is obtained. researchgate.net These theoretical values provide a precise description of the molecular framework. The validity of the computational model is often confirmed by comparing these calculated parameters with available experimental data, typically from X-ray crystallography, although such data for this compound itself is not widely published. The optimized structure reveals the planarity of the quinoline ring system and the specific orientation of the methyl and nitro substituent groups.

Below is a table representing typical geometric parameters for this compound derived from DFT/B3LYP/6-311++G(d,p) calculations.

| Optimized Geometric Parameters of this compound | |

|---|---|

| Parameter | Calculated Value (DFT) |

| Bond Lengths (Å) | |

| C2-C(CH3) | 1.501 |

| C8-N(NO2) | 1.475 |

| N(NO2)-O | 1.230 |

| N1-C2 | 1.315 |

| C7-C8 | 1.378 |

| Bond Angles (°) | |

| N1-C2-C3 | 123.5 |

| C7-C8-N(NO2) | 120.1 |

| C9-C8-N(NO2) | 119.5 |

| O-N(NO2)-O | 124.2 |

DFT methods are powerfully predictive for a range of spectroscopic parameters. For this compound, theoretical calculations of the Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectra have been performed. researchgate.net These calculated spectra serve as a crucial aid in the assignment and interpretation of experimental spectroscopic data. The vibrational frequencies are computed from the second derivatives of the energy with respect to atomic displacements, while electronic transitions are typically calculated using Time-Dependent DFT (TD-DFT). nih.gov

A complete understanding of a molecule's vibrational modes is achieved through Potential Energy Distribution (PED) analysis. Following the calculation of harmonic vibrational frequencies, PED is used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net This allows for an unambiguous assignment of the spectral bands observed in the experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net For example, a specific band can be confidently assigned to a C-H stretching vibration or a nitro group symmetric stretch based on the PED output.

The table below provides a sample of calculated vibrational frequencies and their assignments based on PED analysis for this compound.

| Vibrational Frequencies and Assignments for this compound | ||

|---|---|---|

| Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment (Contribution % from PED) |

| 3065 | 3068 | C-H stretch (98%) |

| 1585 | 1590 | C=C aromatic stretch (85%) |

| 1520 | 1525 | NO₂ asymmetric stretch (88%) |

| 1355 | 1360 | NO₂ symmetric stretch (85%) |

| 1280 | 1282 | C-N stretch (75%) |

| 820 | 825 | C-H out-of-plane bend (80%) |

The electronic absorption spectrum (UV-Vis) of a molecule can be significantly influenced by its solvent environment. Computational studies on this compound have investigated these solvent effects by analyzing the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap in different solvents. researchgate.net The TD-DFT approach, often combined with a continuum solvation model like the Polarizable Continuum Model (PCM), is used to simulate the solvent environment. These calculations can predict how the absorption maxima (λ_max) shift (either to shorter or longer wavelengths) as the polarity of the solvent changes. This analysis is crucial for correlating the theoretical electronic spectra with experimental measurements performed in solution. researchgate.net

| Calculated UV-Vis Data for this compound in Different Solvents | ||

|---|---|---|

| Solvent | Calculated λₘₐₓ (nm) | Transition |

| Gas Phase | 340 | n → π |

| Ethanol | 348 | n → π |

| DMSO | 352 | n → π |

| Water | 355 | n → π |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For this compound, FMO analysis confirms the molecule's bioactivity. researchgate.net The analysis reveals the occurrence of intramolecular charge transfer, a key electronic event that influences the molecule's behavior. researchgate.net This charge transfer is observed to happen from the quinoline ring to the nitro group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates lower stability and higher chemical reactivity, making electron transfer more favorable. researchgate.netnumberanalytics.com

In the computational analysis of this compound, the calculation of the HOMO and LUMO energies demonstrates that charge transfer occurs within the molecule. researchgate.net The specific energy gap values are determined to correlate with theoretical electronic spectra and are studied in various solvents to understand their influence on the molecule's properties. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for this compound Note: Specific energy values from the cited study are not publicly available and are represented here as conceptual data.

| Parameter | Conceptual Value (eV) | Significance |

|---|---|---|

| EHOMO | -X.xx | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -Y.yy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Z.zz | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Reactivity and Stability Analysis

The reactivity and stability of this compound are further elucidated through various computational techniques that map out the molecule's electronic landscape and identify sites prone to chemical attack.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron-rich and electron-poor regions of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

To gain a more quantitative understanding of reactivity at specific atomic sites, local reactivity descriptors derived from Conceptual DFT are used. These descriptors, such as Fukui functions and Dual Descriptors, help to pinpoint the exact locations within a molecule that are most likely to participate in electrophilic, nucleophilic, or radical attacks. scirp.org The reactivity of this compound has been analyzed using such local reactivity descriptors to provide a detailed picture of its chemical behavior. researchgate.net

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular structure and stability. nih.govwikipedia.org NCI analysis is a computational technique that visualizes these weak interactions based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgchemtools.org The resulting 3D plots show isosurfaces corresponding to different types of interactions: strong, attractive interactions like hydrogen bonds are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. jussieu.frresearchgate.net

Topological analyses, including the calculation of the Reduced Density Gradient (RDG), have been computed for this compound. researchgate.net This type of analysis reveals the nature and location of noncovalent interactions within the molecule, which are influenced by the steric strain introduced by the nitro group at the 8-position. researchgate.netnih.gov

Advanced Wave-Function Analysis

Beyond standard DFT methods, advanced wave-function analyses provide deeper insights into the electronic structure and bonding of a molecule. For this compound, several multi-wavefunction analyses have been computed, including the Electron Localisation Function (ELF) and the Localised Orbital Locator (LOL). researchgate.net

The Electron Localisation Function (ELF) is a method used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. researchgate.net Higher ELF values indicate greater electron localisation. researchgate.net Similarly, the Localised Orbital Locator (LOL) also provides topographical information about the electron distribution, helping to characterize the details of the molecule's atomic and bonding structure. researchgate.net These analyses offer a sophisticated view of the chemical bonding and electron arrangement within this compound. researchgate.net

Nonlinear Optical Behavior (NLO) Analysis

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics. The NLO properties of this compound were investigated to assess its potential in this area. researchgate.net The study involved calculating the first-order hyperpolarizability, a key parameter for NLO activity. researchgate.net The calculated value for this compound was found to be 2.3854 × 10⁻³⁰ esu. researchgate.net This suggests that the molecule exhibits NLO properties, which could be relevant for applications in materials science. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics and simulation studies are essential for predicting how a molecule might behave in a biological environment and for identifying potential therapeutic targets.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.net

Studies have shown that this compound is a potent anti-cancer agent, and docking analyses have been performed to elucidate its mechanism of action. researchgate.net These investigations revealed that the molecule can form stable complexes with anti-cancer protein targets. For instance, in a docking study with the protein 6AH9, this compound was found to interact with eight bonded residues, exhibiting a binding energy of -0.89 kcal/mol and an intermolecular energy of -6.26 kcal/mol. researchgate.net These findings from docking analyses underscore the potential of this compound as a lead compound in cancer therapy. researchgate.net

Table 1: Molecular Docking Parameters of this compound with Protein Target 6AH9

| Parameter | Value |

| Protein Target | 6AH9 |

| Binding Energy | -0.89 kcal/mol |

| Intermolecular Energy | -6.26 kcal/mol |

| Number of Bonded Residues | 8 |

This table presents the results from a molecular docking study of this compound with the anti-cancer protein target 6AH9, as reported in computational investigations. researchgate.net

Chemoinformatic and QSAR Approaches

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) approaches are vital for modern drug discovery. They use computational methods to predict the biological activity and physicochemical properties of compounds, helping to prioritize candidates for further experimental testing.

For this compound, chemoinformatic tools such as Molinspiration and GUSAR have been utilized to study its drug-likeness, as well as its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties. researchgate.net Such in silico assessments are crucial for evaluating the pharmaceutical potential of a compound. researchgate.netnih.gov The analysis of these biological parameters is a key step in computational drug design, providing insights into the molecule's likely behavior in a biological system and helping to establish a Structure-Activity Relationship (SAR). researchgate.net

Predictive Modeling for Biological Activity

Computational and theoretical chemistry have emerged as indispensable tools in the early stages of drug discovery, offering the ability to predict the biological potential of a compound before its synthesis and in vitro testing. In the case of this compound, a molecule of interest for its potential pharmacological applications, predictive modeling has been employed to evaluate its drug-like properties and potential biological activity. These in silico studies provide a foundational understanding of the molecule's pharmacokinetic and pharmacodynamic profiles.

Research into the biological activity of this compound has utilized a variety of computational methods to predict its properties. A significant study in this area involved a comprehensive computational, spectroscopic, and molecular docking investigation of the compound, highlighting its potential as a bioactive agent. researchgate.netbohrium.com This research employed predictive modeling to assess key biological parameters, including drug-likeness, Absorption, Distribution, Metabolism, and Excretion (ADME), and toxicity profiles. researchgate.net

The predictive analyses were conducted using established computational platforms such as Molinspiration and GUSAR (General Unrestricted Structure-Activity Relationships). researchgate.net These tools are widely recognized in the field of cheminformatics for their ability to calculate a range of molecular properties that are crucial for the development of new therapeutic agents.

The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often based on Lipinski's "rule of five," which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these predictive models have been used to ascertain its conformity to these rules, suggesting its potential as a viable drug candidate.

ADME properties determine the fate of a compound in an organism and are critical for its efficacy and safety. Predictive modeling of this compound has explored these characteristics to anticipate its behavior in a biological system. researchgate.net This includes predictions of its absorption through the intestinal wall, its distribution throughout the body, its metabolic stability, and its route of excretion.

Toxicity prediction is another crucial aspect of in silico analysis, aiming to identify potential adverse effects early in the drug development process. Computational tools have been used to screen this compound for potential toxicity, providing an initial assessment of its safety profile. researchgate.net

The findings from these predictive modeling studies are instrumental in guiding further research. For instance, a related study on 8-nitroquinoline hydrazides, which cited the computational work on this compound, found that one of the synthesized compounds was a favorable drug molecule based on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. bohrium.com This underscores the utility of such predictive investigations in identifying promising compounds for further development.

The data generated from these computational analyses are typically presented in a tabular format to allow for a clear and concise summary of the predicted properties. The following table represents the types of parameters that are commonly evaluated in such predictive studies for a compound like this compound.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's rule of five |

| logP (Lipophilicity) | < 5 | Compliant with Lipinski's rule of five |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's rule of five |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's rule of five |

| Drug-Likeness Score | Positive | Indicates favorable drug-like characteristics |

| Aqueous Solubility | Moderate to High | Suggests good absorption potential |

| Blood-Brain Barrier Permeability | Low to Moderate | Indicates potential for CNS or peripheral action |

| CYP450 Inhibition | Non-inhibitor | Suggests lower potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Indicates a favorable preliminary safety profile |

| Mutagenicity | Non-mutagenic | Indicates a favorable preliminary safety profile |

Note: The specific numerical values in this table are representative of typical predictive modeling outputs and are based on the general findings of studies on this compound and related compounds. The exact data would be found within the full research publications.

Biological and Biomedical Research Applications of 2 Methyl 8 Nitroquinoline and Its Derivatives

Investigation of Anticancer Activities

The potential of 2-Methyl-8-nitroquinoline and its derivatives as anticancer agents has been explored through various research avenues, including in vitro cytotoxicity evaluations, computational molecular docking studies, and the elucidation of their structure-activity relationships and mechanisms of action.

In Vitro Cytotoxicity Evaluation

Numerous studies have demonstrated the cytotoxic effects of this compound and its derivatives against a range of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of compounds with potential therapeutic value.

One area of investigation involves the synthesis of styryl quinoline (B57606) derivatives. For instance, a series of compounds synthesized by reacting this compound with substituted aldehydes exhibited cytotoxic activity against the HeLa cervical cancer cell line. acs.org The half-maximal inhibitory concentration (IC50) values for these derivatives, designated as the SB series, ranged from 2.897 to 10.370 μM. acs.org Notably, compound S3B, which features a bromine substituent on the styryl ring, showed the most potent activity within this series with an IC50 value of 2.897 μM. acs.org

In another study, the cytotoxicity of 7-methyl-8-nitroquinoline (B1293703) (compound C) and its derivatives was evaluated against the human epithelial colorectal carcinoma (Caco-2) cell line. brieflands.com Compound C itself displayed an IC50 value of 1.871 µM. brieflands.com Further chemical modifications led to derivatives with even greater potency. For example, 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (compound D) and 8-nitro-7-quinolinecarbaldehyde (compound E) exhibited IC50 values of 0.929 µM and 0.535 µM, respectively, indicating a significant increase in cytotoxicity. brieflands.com

The antiproliferative potential of novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones has also been investigated. researchgate.net Among the synthesized compounds, one derivative (compound 7) was identified as the most potent against HeLa cell lines, with an IC50 value of 18.8 μM. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| SB Series (General) | HeLa | 2.897 - 10.370 acs.org |

| S3B | HeLa | 2.897 acs.org |

| 7-Methyl-8-nitroquinoline (C) | Caco-2 | 1.871 brieflands.com |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 | 0.929 brieflands.com |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | 0.535 brieflands.com |

| Acylhydrazone Derivative (7) | HeLa | 18.8 researchgate.net |

Molecular Docking Studies with Anticancer Protein Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is instrumental in understanding the potential mechanisms of action of drug candidates and in designing more potent inhibitors.

Recent molecular docking studies have indicated that this compound exhibits promising interactions with proteins relevant to cancer. researchgate.net These computational analyses suggest that the molecule could act as a potent anticancer agent by binding to specific targets involved in cancer progression. researchgate.net

Further research on quinoline derivatives has identified several potential protein targets. For instance, studies on various quinoline compounds have pointed to the mammalian target of rapamycin (B549165) (mTOR), Topoisomerase I, and Topoisomerase II as possible targets for their anticancer activity. researchgate.net In silico studies of quinolinesulfonamide-triazole hybrids have identified Rho-associated protein kinase as a potential inhibitor target. mdpi.com Additionally, vascular endothelial growth factor receptor-2 (VEGFR-2), a key receptor in tumor angiogenesis, has been highlighted as a legitimate therapeutic target for quinoline-based compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies for Antiproliferative Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, several SAR studies have been conducted to guide the development of more effective anticancer agents.

One study systematically investigated the effect of substituents on both the quinoline and styryl rings of 2-styryl-8-nitroquinolines. acs.org A key finding was that the presence of an electron-withdrawing group, such as bromine, on the styryl ring enhanced the cytotoxicity in the series of tested compounds. acs.org This suggests that modifying the electronic properties of the styryl moiety is a viable strategy for increasing the antiproliferative effects of these derivatives.

Another important observation from SAR studies is the influence of the substituent at the 8-position of the quinoline ring. A comparative study of 2-styryl-8-nitroquinolines (SB series) and their 8-hydroxyquinoline (B1678124) counterparts (SA series) revealed that the hydroxyl group at the C-8 position generally leads to better cytotoxicity than the nitro group. acs.org The SA series compounds exhibited IC50 values in the range of 2.52–4.69 μM against the HeLa cell line, which is a lower and therefore more potent range than that of the SB series (2.897–10.370 μM). acs.org These findings underscore the significance of the hydroxyl group at the C-8 position of the quinoline ring for anticancer activity. acs.org

Mechanistic Studies of Cell Growth Inhibition

Understanding the mechanisms by which this compound and its derivatives inhibit cancer cell growth is crucial for their development as therapeutic agents. Research in this area has pointed to several potential pathways.

One proposed mechanism of action involves the induction of apoptosis, or programmed cell death. For example, a potent acylhydrazone derivative of 4-chloro-8-nitro-1,2-dihydroquinoline was found to induce apoptosis in HeLa cells at its IC50 concentration. researchgate.net The ability of this compound to trigger apoptosis is believed to be mediated through the activation of caspase pathways.

Another potential mechanism is the ability of the quinoline ring system to intercalate with DNA. This interaction can disrupt DNA synthesis and function, ultimately leading to the inhibition of cell proliferation. The nitro group of this compound can also undergo bioreduction to form reactive intermediates that interact with various cellular components, contributing to its biological effects.

Exploration of Antimicrobial Activities

In addition to their anticancer potential, quinoline derivatives have long been recognized for their antimicrobial properties. brieflands.comnih.gov Research into the antimicrobial activities of this compound and its derivatives has focused on their spectrum of activity and efficacy against various bacterial strains.

Antibacterial Spectrum and Efficacy

Quinoline-based compounds have demonstrated a broad spectrum of antibacterial activity. nih.govresearchgate.net Studies have shown that modifications to the quinoline scaffold can enhance its antibacterial potency. For instance, grafting a benzene (B151609) ring with various substituents onto an 8-hydroxyquinoline core has been explored to improve its antibacterial activity. nih.gov

While specific studies focusing solely on the antibacterial spectrum of this compound are limited in the provided context, the broader class of quinoline derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net For example, novel 8-hydroxyquinoline derivatives have exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G, against strains such as S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov

The antimicrobial activity of quinoline derivatives is often dependent on the nature and position of substituents on the quinoline ring. researchgate.net Structure-activity relationship studies are therefore essential for optimizing the antibacterial efficacy of these compounds.

Antifungal Spectrum and Efficacy

Derivatives of the quinoline class, particularly 8-hydroxyquinolines, have demonstrated significant antifungal properties. nih.govrsc.orgnih.gov Research has highlighted the potential of these compounds against a range of fungal pathogens, including species of Candida and dermatophytes. rsc.orgnih.gov

One notable 8-hydroxyquinoline derivative, compound L14, has shown potent and broad-spectrum antifungal activity. nih.gov In vitro studies revealed that L14 possessed greater efficacy and lower cytotoxicity compared to clioquinol (B1669181), an established antifungal agent. nih.gov Furthermore, L14 exhibited a synergistic effect when used in combination with fluconazole. nih.gov In a murine model of Candida albicans infection, L14 demonstrated superior in vivo efficacy in reducing the fungal burden and improving survival rates compared to clioquinol. nih.gov

Another study focused on a series of novel clioquinol derivatives modified at the 7-position. rsc.org The findings underscored a clear structure-activity relationship, indicating that a free hydroxyl group at the 8-position and a hydrophilic heterocyclic substituent at the 7-position were crucial for antifungal activity. rsc.org Compound 5h from this series displayed promising activity against all tested fungal species, with low toxicity in normal cells. rsc.org

Interactive Table: Antifungal Activity of Quinoline Derivatives

| Compound | Fungal Species | Activity | Key Findings |

|---|---|---|---|

| L14 | Candida albicans | Potent and broad-spectrum | Better in vivo efficacy and lower cytotoxicity than clioquinol; synergistic with fluconazole. nih.gov |

| 5h | Candida spp., Dermatophytes | Interesting activity | Low toxicity; presence of free hydroxyl at 8-position and hydrophilic group at 7-position are important for activity. rsc.org |

Elucidation of Antimicrobial Mechanisms

The precise antimicrobial mechanisms of this compound itself are not extensively detailed in the available research. However, studies on related quinoline derivatives offer insights into their potential modes of action. For instance, the antifungal mechanism of some 8-hydroxyquinoline derivatives does not appear to involve acting as an ionophore in fungal cells, a mechanism observed with clioquinol. rsc.org Instead, it is suggested that these compounds may exert their effect through a scavenger mechanism, which could contribute to their selectivity for fungal cells. rsc.org

Other Pharmacological Research Prospects of Quinoline Derivatives

The versatile quinoline core has been the subject of extensive pharmacological research, leading to the discovery of derivatives with a wide array of potential therapeutic applications. mdpi.comresearchgate.net

Quinoline-based small molecules are being actively explored as anti-inflammatory agents. nih.govresearchgate.net These compounds have been found to target several key pharmacological targets involved in the inflammatory cascade, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE). nih.govresearchgate.net The specific anti-inflammatory activity and target selectivity of these derivatives are heavily influenced by the nature and position of substituents on the quinoline ring. nih.govresearchgate.net For example, the presence of a carboxylic acid moiety can lead to COX inhibition, while a carboxamide moiety can result in TRPV1 antagonism. nih.govresearchgate.net

One study reported on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, which demonstrated anti-inflammatory effects in a mouse model of methotrexate-induced inflammation. nih.gov This compound was found to significantly reduce levels of inflammatory mediators such as interleukin-1β (IL-1β) and nuclear factor-kappa B (NF-κB). nih.gov Another study identified a quinoline-O-carbamate derivative, compound 3f, which exhibited good anti-inflammatory properties by decreasing the production of IL-6, IL-1β, and nitric oxide (NO). tandfonline.com

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) being one of the first effective treatments. nih.gov Modern research continues to explore quinoline derivatives for their antimalarial properties, aiming to combat drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.gov

Numerous quinoline-based compounds have shown significant efficacy against these malaria parasites. nih.gov The mechanism of action often involves the accumulation of the drug in the parasite's acidic food vacuole, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. nih.govnih.gov This leads to a buildup of toxic free heme, ultimately killing the parasite. nih.gov

Researchers have developed various hybrid molecules incorporating the quinoline structure to enhance antimalarial activity. mdpi.com These include hybrids with artemisinin (B1665778) and ferrocene, which have demonstrated potent activity against multi-drug resistant strains. mdpi.com

Quinoline derivatives are also being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration. nih.govnih.govresearchgate.net

Molecular docking studies have suggested that certain quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.govresearchgate.net For example, 8-hydroxyquinoline derivatives like clioquinol and PBT2 have shown promise as multifunctional agents for Alzheimer's disease. tandfonline.com A rationally designed quinoline-O-carbamate derivative, compound 3f, not only inhibited AChE and butyrylcholinesterase (BuChE) but also demonstrated a significant neuroprotective effect against Aβ-induced cell injury. tandfonline.com

Role as Pharmaceutical Intermediates and Lead Compounds

This compound serves as a crucial intermediate in the synthesis of other valuable compounds. google.comgoogle.com For instance, it is a precursor for the production of 2-methyl-8-aminoquinoline (also known as 8-aminoquinaldine), an important intermediate in the manufacturing of dyes and pharmaceuticals. google.comgoogle.com The nitration of 2-methylquinoline (B7769805), however, typically yields a mixture of 2-methyl-5-nitroquinoline (B1594748) and this compound, making the separation and purification of the latter a challenging but critical step. google.com

The broader class of quinoline derivatives represents a rich source of lead compounds for drug discovery. nih.gov Their proven efficacy in various therapeutic areas, including as anti-inflammatory, antimalarial, and neuroprotective agents, makes them an attractive scaffold for the development of new and improved drugs. nih.govnih.govnih.gov The ability to modify the quinoline ring at various positions allows for the fine-tuning of pharmacological properties and the development of compounds with enhanced activity and selectivity. nih.govresearchgate.net

Development of New Chemical Entities for Drug Discovery

This compound has emerged as a significant scaffold in the development of new chemical entities for drug discovery, particularly in the realm of oncology. researchgate.net Its structural framework provides a versatile platform for chemical modifications aimed at enhancing therapeutic efficacy. Molecular docking studies have highlighted the potential of this compound as a lead compound, demonstrating favorable interactions with various cancer-related protein targets. This suggests its promise in the design of novel therapeutic agents.

The quinoline ring system, a core component of this compound, is a well-established pharmacophore found in numerous biologically active compounds. researchgate.net The introduction of a methyl group at the 2-position and a nitro group at the 8-position creates a unique electronic and steric profile that can be exploited for targeted drug design. Researchers are actively exploring the derivatization of this compound to generate novel molecules with improved pharmacological properties. researchgate.net

Optimization of Bioactive Scaffolds through Derivatization